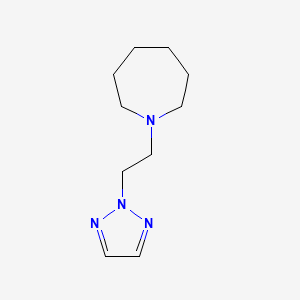

1-(2-(2H-1,2,3-triazol-2-yl)ethyl)azepane

Description

Properties

IUPAC Name |

1-[2-(triazol-2-yl)ethyl]azepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4/c1-2-4-8-13(7-3-1)9-10-14-11-5-6-12-14/h5-6H,1-4,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFJZXLYCLUJLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCN2N=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)azepane typically involves the formation of the triazole ring followed by its attachment to the azepane ring. One common method for synthesizing triazoles is the Huisgen 1,3-dipolar cycloaddition, also known as “click chemistry.” This reaction involves the reaction of an azide with an alkyne to form the triazole ring under mild conditions, often using copper(I) as a catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the click chemistry reaction for large-scale synthesis. This could include using continuous flow reactors to improve reaction efficiency and yield. Additionally, purification methods such as crystallization or chromatography would be employed to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-(2H-1,2,3-triazol-2-yl)ethyl)azepane can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

Reduction: The compound can be reduced to modify the triazole ring or the azepane ring.

Substitution: The nitrogen atoms in the triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction can yield partially or fully reduced triazole derivatives .

Scientific Research Applications

Medicinal Chemistry

The incorporation of the triazole moiety into drug design has proven beneficial due to its ability to mimic amide bonds while offering enhanced stability against hydrolysis and oxidation. The compound 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)azepane has been explored for its potential as a scaffold in the development of new pharmaceuticals.

- Triazole Derivatives : Research has shown that derivatives of triazoles exhibit a wide range of pharmacological activities, including anti-inflammatory and analgesic effects. For instance, a study synthesized various triazole derivatives and evaluated their affinity for mu-opioid receptors (MOR) and sigma receptors (σ1R), highlighting their potential as analgesics .

- Anticancer Activity : The compound's structure allows it to interact with various biological targets, making it a candidate for anticancer drug development. Triazole-containing compounds have been reported to inhibit key enzymes involved in cancer progression, such as protein kinases .

Antimicrobial Properties

The antimicrobial activity of triazole compounds is well-documented. The specific compound this compound has shown promise in this area.

- Synthesis and Testing : A study demonstrated the synthesis of new triazole derivatives with significant antimicrobial activity against various pathogens. These derivatives were synthesized using click chemistry techniques, which facilitate the rapid assembly of diverse chemical libraries .

- Mechanism of Action : The mechanism by which triazoles exert their antimicrobial effects often involves disruption of cell membrane integrity or inhibition of essential metabolic pathways in bacteria and fungi. This makes them valuable in combating resistant strains of microorganisms .

Drug Development

The versatility of this compound extends to its application in drug development processes.

- Combinatorial Chemistry : The compound can be utilized in combinatorial chemistry to create libraries of related compounds for high-throughput screening against various biological targets. This approach has been instrumental in identifying lead compounds for further development .

- Bioisosterism : The triazole group can serve as a bioisostere for amide bonds, allowing researchers to modify existing drug candidates to improve their pharmacokinetic properties without losing biological activity. This strategy is particularly useful in optimizing lead compounds during the drug development process .

Case Studies

Several case studies highlight the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant activity against resistant bacterial strains. |

| Study 2 | Analgesic Properties | Identified as a potent agonist at mu-opioid receptors with minimal side effects. |

| Study 3 | Anticancer Activity | Inhibited growth of cancer cells through modulation of protein kinase pathways. |

Mechanism of Action

The mechanism of action of 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)azepane involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence its biological activity. For example, it may inhibit enzymes by binding to their active sites or interfere with protein-protein interactions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with 1,4,5-Trisubstituted 1,2,3-Triazole Derivatives

Ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate () shares the 1,2,3-triazole core but differs in substitution patterns. Key distinctions include:

- Substituents : The ethyl oxoacetate and phenyl groups in contrast with the azepane-ethyl group in the target compound. These substituents influence hydrophobicity, electronic properties, and bioactivity.

- Biological Activity: 1,4,5-Trisubstituted triazoles are reported to exhibit antibacterial, antifungal, and anticancer properties .

Table 1: Structural and Functional Comparison

*Inferred from structurally similar triazole derivatives.

Comparison with Imidazole-Containing Azepane Derivatives

2-[5-(2-Methylphenyl)-1H-imidazol-2-yl]azepane () replaces the triazole with an imidazole ring. Key differences include:

- Electronic Properties: Imidazole (two nitrogen atoms, one protonated) exhibits distinct hydrogen-bonding and acid-base behavior compared to triazole (three nitrogen atoms, non-protonated in 2H-form). This affects binding interactions with biological targets.

Table 2: Triazole vs. Imidazole Moieties

| Feature | 2H-1,2,3-Triazole | 1H-Imidazole |

|---|---|---|

| Nitrogen Atoms | 3 (positions 1, 2, 3) | 2 (positions 1, 3) |

| Aromaticity | High (6π-electrons) | High (6π-electrons) |

| Metabolic Stability | High (resistant to oxidation) | Moderate (susceptible to oxidation) |

| Common Applications | Enzyme inhibitors, agrochemicals | Antifungals, receptor ligands |

Biological Activity

1-(2-(2H-1,2,3-triazol-2-yl)ethyl)azepane is a compound that incorporates a triazole ring and an azepane structure. The biological activity of this compound has garnered interest due to its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in the development of therapeutic agents. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured manner.

Chemical Structure and Synthesis

The compound features a five-membered triazole ring and a seven-membered azepane ring. The synthesis typically employs methods like the Huisgen 1,3-dipolar cycloaddition, commonly referred to as "click chemistry," which allows for efficient formation of the triazole structure under mild conditions.

Synthetic Route

- Step 1: Formation of the triazole ring via reaction of azide with alkyne.

- Step 2: Attachment of the azepane ring to the triazole moiety.

Triazole compounds are known for their ability to interact with various biological targets, including:

- Enzymes: They can act as inhibitors by forming hydrogen bonds with active sites.

- Receptors: Potential modulation of receptor activity leading to altered physiological responses.

Biological Activity

This compound has been investigated for several biological activities:

Antimicrobial Activity

Research indicates that related triazole compounds exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various pathogens including Staphylococcus aureus and Mycobacterium tuberculosis .

| Compound | Target Pathogen | Activity |

|---|---|---|

| Triazoloamide Derivatives | Mycobacterium tuberculosis | Inhibition |

| Triazole-based Compounds | Staphylococcus aureus | Moderate Activity |

Anticancer Activity

Studies have highlighted the potential anticancer effects of triazole derivatives. For example, certain 1,2,3-triazole compounds have been associated with cytotoxic effects on various cancer cell lines .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| Breast Cancer | Triazole Derivative A | 15 |

| Liver Cancer | Triazole Derivative B | 20 |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that certain 1,2,3-triazoloamide derivatives exhibited potent activity against Enterobacter aerogenes, showing promise as new antimicrobial agents .

- Anticancer Screening : A series of synthesized triazole compounds were screened against five cancer cell lines. Results indicated significant cytotoxicity with low toxicity to normal cells .

Discussion

The unique combination of the triazole and azepane rings in this compound may confer distinct biological properties compared to simpler analogs. The ability to modulate enzyme activity and receptor interactions positions this compound as a valuable candidate for further pharmacological exploration.

Q & A

Q. What are the key synthetic routes for introducing the 2H-1,2,3-triazole moiety into azepane derivatives?

The 2H-1,2,3-triazole group is typically introduced via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which ensures regioselective formation of the 1,4-disubstituted triazole. For example, 2-(2H-1,2,3-triazol-2-yl)benzoic acid can be synthesized by reacting 2-iodobenzoic acid with 1,2,3-triazole in the presence of CuI and a diamine ligand under microwave heating, achieving >95% regioselectivity . Purification often involves gradient elution on silica gel with acidic modifiers (e.g., 0.1% AcOH in DCM/MeOH) to separate regioisomers . For azepane functionalization, epoxide ring-opening reactions (e.g., using mercaptoacetic acid and azepane derivatives) are common, followed by crystallization or ether precipitation .

Q. How is the structural identity of 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)azepane confirmed?

Structural confirmation relies on:

- NMR : Distinct signals for the triazole protons (δ 8.0–8.1 ppm as singlet) and azepane methylene groups (δ 1.5–2.5 ppm) .

- LC-MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ = 434.2312 observed vs. 434.2299 calculated) .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, particularly for resolving stereochemistry in azepane derivatives .

Advanced Research Questions

Q. How can contradictory data on regioselectivity in triazole synthesis be resolved?

Contradictions arise from competing 1,4- vs. 1,5-triazole regioisomers. To mitigate this:

- Ligand choice : Use trans-N,N’-dimethylcyclohexane-1,2-diamine with CuI to favor 1,4-selectivity .

- Analytical separation : Employ reverse-phase HPLC with acidic mobile phases (e.g., 0.1% TFA) to distinguish isomers.

- Computational modeling : Density Functional Theory (DFT) predicts transition-state energies to rationalize regioselectivity trends .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in orexin receptor antagonism?

- Core modifications : Synthesize analogs with varied substituents on the azepane (e.g., 5-methyl vs. 5-methoxy groups) and triazole-adjacent aryl rings .

- Binding assays : Use radioligand displacement (e.g., [³H]-orexin-A) in HEK-293 cells expressing OX1/OX2 receptors to measure IC₅₀ values .

- Selectivity screening : Test against off-target GPCRs (e.g., serotonin, dopamine receptors) to assess specificity .

Q. How do in vitro pharmacokinetic properties translate to in vivo efficacy for triazole-azepane derivatives?

- Metabolic stability : Assess hepatic microsomal half-life (e.g., human liver microsomes with NADPH). Low Cl₋ᵢₙₜₑᵣₙₐₜᵢ (e.g., <10 mL/min/kg) correlates with better bioavailability .

- BBB penetration : LogP values (e.g., 3.56 for related compounds) and P-gp efflux ratios predict CNS availability .

- In vivo models : Use rodent sleep latency tests (e.g., EEG/EMG monitoring) to correlate receptor occupancy with efficacy .

Q. What strategies address hydrolytic instability of the azepane-triazole scaffold?

- pH optimization : Formulate compounds at pH 4–5 to minimize base-catalyzed hydrolysis of the triazole-azepane bond .

- Prodrug approaches : Introduce ester or carbamate prodrug moieties at labile sites to enhance stability in plasma .

- Accelerated stability studies : Use Arrhenius plots (40°C/75% RH) to predict shelf-life and identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.